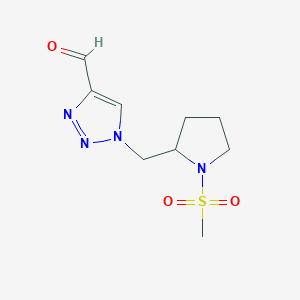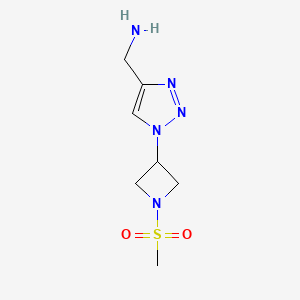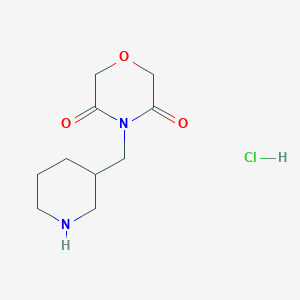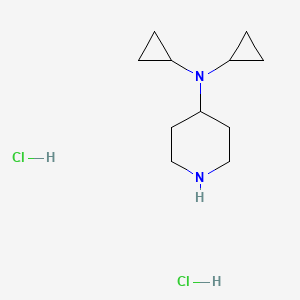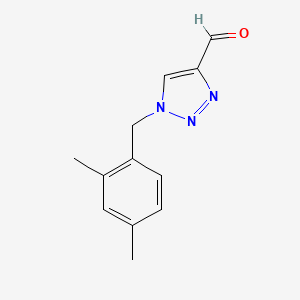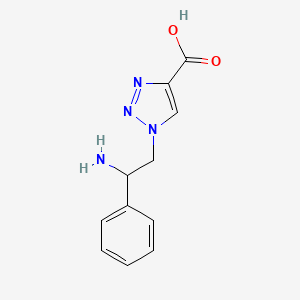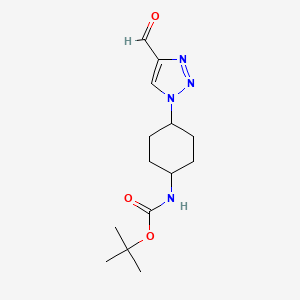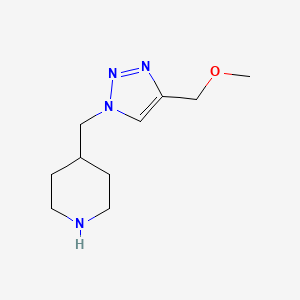
1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride
Vue d'ensemble
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
In a study, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings was described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Molecular Structure Analysis
The molecular structure of azetidines can be analyzed using various spectroscopic techniques such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Chemical Reactions Analysis
Azetidines can undergo a variety of chemical reactions. For example, in the synthesis of new azetidine derivatives, the starting (N-Boc-azetidin-3-ylidene)acetate underwent a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines can vary depending on the specific compound. For example, 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride has a molecular weight of 190.63, is stored at 4°C, and comes in the form of a powder .
Applications De Recherche Scientifique
Drug Development
The azetidine ring, a key structural component of “1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride”, is often used in medicinal chemistry due to its bioactive properties . This compound can serve as a scaffold for developing new pharmaceuticals, particularly for targeting neurological disorders, as azetidine derivatives have been shown to cross the blood-brain barrier effectively.
Biological Activity Profiling
Azetidine derivatives are known for a variety of biological activities. They can be used to create libraries of compounds for high-throughput screening to identify potential therapeutic agents . This process involves synthesizing a diverse set of azetidine-containing molecules and testing them against a range of biological targets.
Chemical Synthesis
The compound can be used as an intermediate in organic synthesis. Its reactive sites allow for further functionalization, enabling the construction of complex molecules with potential applications in different fields of chemistry .
Safety and Hazards
The safety and hazards of azetidines can also vary depending on the specific compound. For example, 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains an azetidine ring, which is a four-membered heterocyclic compound containing a nitrogen atom . Azetidine derivatives are known to exhibit a variety of biological activities and are used in a wide variety of natural and synthetic products . .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Azetidine derivatives are known to interact with biological targets in various ways, depending on their chemical structure .
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-3-cyclopropylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c11-7(9-5-1-2-5)10-6-3-8-4-6;/h5-6,8H,1-4H2,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRKNFPSOHFAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-3-cyclopropylurea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



